molecular formula C12H11NO2S B2640439 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid CAS No. 518335-97-2

4-{[(Thiophen-3-yl)methyl]amino}benzoic acid

Cat. No. B2640439
CAS RN: 518335-97-2
M. Wt: 233.29
InChI Key: HVKLLTVXMSODQA-UHFFFAOYSA-N
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Description

4-{[(Thiophen-3-yl)methyl]amino}benzoic acid is a chemical compound with the molecular formula C12H11NO2S. It has a molecular weight of 233.29 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid, is a topic of interest in medicinal chemistry . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of these compounds often involves heterocyclization of readily available S-containing alkyne substrates .


Molecular Structure Analysis

The molecular structure of 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C12H11NO2S/c14-12(15)10-1-3-11(4-2-10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15) .


Physical And Chemical Properties Analysis

4-{[(Thiophen-3-yl)methyl]amino}benzoic acid is a powder that is stored at room temperature . Its InChI code is 1S/C12H11NO2S/c14-12(15)10-1-3-11(4-2-10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15) .

Safety and Hazards

The safety information for 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(thiophen-3-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)10-1-3-11(4-2-10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLLTVXMSODQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Thiophen-3-yl)methyl]amino}benzoic acid

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